molecular formula C9H4Cl2FN B2410440 2,4-Dichloro-7-fluoroquinoline CAS No. 1824318-90-2

2,4-Dichloro-7-fluoroquinoline

Cat. No.: B2410440
CAS No.: 1824318-90-2
M. Wt: 216.04
InChI Key: YIXHVVNBFWMJLB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Scientific Research Applications

2,4-Dichloro-7-fluoroquinoline has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “2,4-Dichloro-7-fluoroquinoline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-fluoroquinoline typically involves the cyclization of substituted anilines with appropriate reagents. One common method includes the use of substituted anilines, malonic acid, and phosphorus oxychloride under reflux conditions . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted quinolines with various functional groups depending on the nucleophile used.
  • Oxidized or reduced quinoline derivatives with altered electronic properties.

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar
  • Flosequinan

Comparison: 2,4-Dichloro-7-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical stability. Compared to other fluoroquinolines, it exhibits a broader spectrum of activity and improved pharmacokinetic properties .

Properties

IUPAC Name

2,4-dichloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXHVVNBFWMJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824318-90-2
Record name 2,4-dichloro-7-fluoroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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